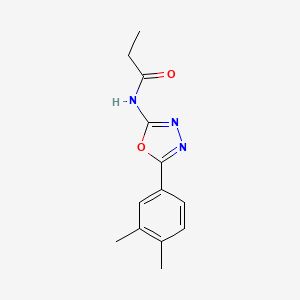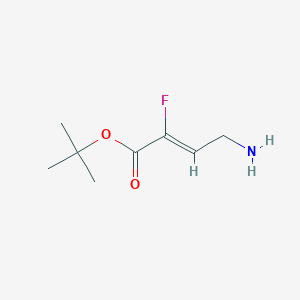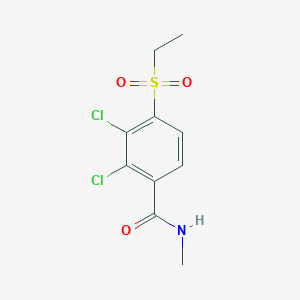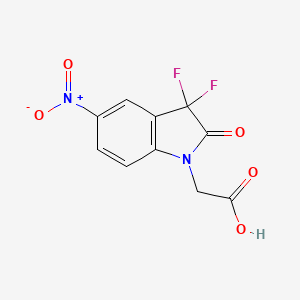
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, the propionamide group, and the 3,4-dimethylphenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The oxadiazole ring, the propionamide group, and the 3,4-dimethylphenyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propionamide derivatives have shown significant antimicrobial and anti-proliferative activities. A study revealed that certain derivatives exhibited potent activity against Gram-positive bacteria and broad-spectrum antibacterial activities. Furthermore, these compounds demonstrated optimum anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).
Antidiarrheal Agents
Some 1,3,4-oxadiazole derivatives have been identified as potential antidiarrheal agents. In particular, derivatives with a 2-methyl-1,3,4-oxadiazol-5-yl function demonstrated significant efficacy in mouse models, comparable to existing antidiarrheal drugs like diphenoxylate and loperamide (Adelstein et al., 1976).
Antioxidant and Antibacterial Properties
Derivatives of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propionamide have been synthesized and shown to possess antioxidant and antibacterial properties. Compounds exhibited good potency in in vitro biological activities, particularly against Staphylococcus aureus, with notable antibacterial and potent antioxidant activities (Karanth et al., 2019).
Antidepressant and Anticonvulsant Activities
1,3,4-Oxadiazole derivatives have been evaluated for their antidepressant and anticonvulsant activities. Certain compounds induced notable antidepressant activity and displayed a protective effect against clonic seizures in mice models, suggesting potential applications in neurological disorders (Abdel‐Aziz et al., 2009).
Anticancer Activity
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propionamide derivatives have been synthesized and evaluated for their anticancer activities. Some derivatives showed higher anticancer activities than the reference drug etoposide, indicating their potential in cancer therapy (Ravinaik et al., 2021).
Optical Properties in Polymer Materials
These derivatives have been utilized in the synthesis of novel polyamide and poly(amide-imide)s, demonstrating good solubility and high thermal stability. These polymers exhibit fluorescence in the blue region, which could be significant in materials science and optical applications (Hamciuc et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is difficult to summarize the biochemical pathways affected by N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide . Once the targets are identified, it will be possible to map out the pathways in which they are involved and understand the downstream effects of the compound’s action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-11(17)14-13-16-15-12(18-13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLWVBNQSDUQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B2931641.png)


![2-cyano-3-(furan-2-yl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}prop-2-enamide](/img/structure/B2931645.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2931649.png)

![bis[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/no-structure.png)


![1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2931655.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2931660.png)